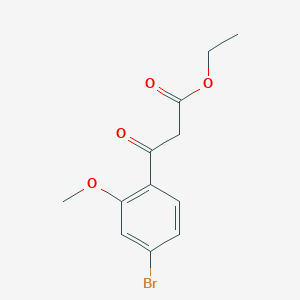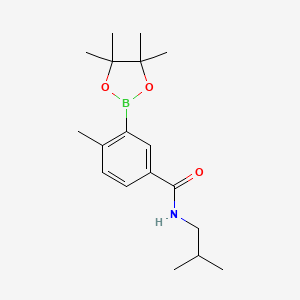
4-(3,3-Difluoroazetidin-1-yl)-6-iodoquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Difluoroazetidin-1-yl)-6-iodoquinazoline is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a quinazoline core substituted with a 3,3-difluoroazetidin-1-yl group at the 4-position and an iodine atom at the 6-position. The unique structural attributes of this compound make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoroazetidin-1-yl)-6-iodoquinazoline typically involves multi-step organic reactions
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as 2-aminobenzonitrile with formamide under acidic conditions.
Introduction of 3,3-Difluoroazetidin-1-yl Group: This step involves the nucleophilic substitution reaction where a suitable azetidine derivative reacts with the quinazoline intermediate.
Iodination: The final step is the iodination of the quinazoline ring, which can be achieved using iodine or iodine monochloride in the presence of an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,3-Difluoroazetidin-1-yl)-6-iodoquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be replaced by other nucleophiles, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinazoline core or the azetidine ring.
Coupling Reactions: The presence of the iodine atom allows for palladium-catalyzed coupling reactions such as Suzuki or Heck reactions, enabling the formation of complex molecular architectures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinazoline derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-(3,3-Difluoroazetidin-1-yl)-6-iodoquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or photonic properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 4-(3,3-Difluoroazetidin-1-yl)-6-iodoquinazoline in biological systems often involves the inhibition of specific enzymes or receptors. The compound can bind to the active site of kinases, blocking their activity and thereby interfering with signal transduction pathways that are crucial for cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3,3-Difluoroazetidin-1-yl)-3-fluorobenzaldehyde
- 4-(3,3-Difluoroazetidin-1-yl)-6-chloroquinazoline
- 4-(3,3-Difluoroazetidin-1-yl)-6-bromoquinazoline
Uniqueness
4-(3,3-Difluoroazetidin-1-yl)-6-iodoquinazoline is unique due to the presence of both the 3,3-difluoroazetidin-1-yl group and the iodine atom. This combination imparts distinct electronic and steric properties, making it particularly useful in the design of kinase inhibitors and other biologically active molecules. The iodine atom also facilitates further functionalization through coupling reactions, enhancing its versatility in synthetic chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features compared to similar compounds
Propiedades
IUPAC Name |
4-(3,3-difluoroazetidin-1-yl)-6-iodoquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2IN3/c12-11(13)4-17(5-11)10-8-3-7(14)1-2-9(8)15-6-16-10/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACIAUJGWUGHKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2C=C(C=C3)I)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














